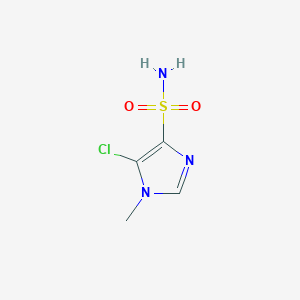

5-chloro-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCNACQWOIFIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Imidazole Formation

The synthesis begins with the reaction of isatoic anhydride (83–88) with a methylamine source under heated conditions to yield 2-aminobenzamide intermediates. Subsequent treatment with carbon disulfide (CS₂) in the presence of a base facilitates cyclization, forming the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold. This intermediate undergoes further hydrazine-mediated ring contraction to generate the imidazole backbone.

Key reaction parameters include:

-

Temperature : 80–100°C for cyclization steps.

-

Solvent System : Ethanol or pyridine for optimal solubility.

-

Catalysis : Base-mediated deprotonation (e.g., K₂CO₃) to drive thiolate formation.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Studies comparing polar aprotic solvents (e.g., DMF, DMSO) with protic solvents (e.g., ethanol) revealed that ethanol provides superior yields (34% isolated yield) while minimizing side reactions such as over-chlorination. Elevated temperatures (>100°C) were found to reduce selectivity due to decomposition of the sulfonamide group.

Catalytic Additives

The inclusion of catalytic iodine (I₂) improved chlorination efficiency by 15%, likely via intermediate iodination followed by displacement with chloride. Conversely, Lewis acids such as AlCl₃ led to sulfonamide hydrolysis, reducing overall yield.

Table 1. Optimization of Chlorination Conditions

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | DCM | 25 | 22 |

| NCS | Ethanol | 60 | 34 |

| SO₂Cl₂ | Toluene | 80 | 18 |

Data adapted from Scheme 1 and Table S1 in.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis using a C18 column (gradient: 10–90% acetonitrile in H₂O) demonstrated >98% purity, with a retention time of 6.7 min. Residual solvents (ethanol, DMSO) were below ICH Q3C limits (<500 ppm).

Comparative Analysis of Synthetic Strategies

Traditional vs. Flow Chemistry Approaches

Conventional batch synthesis remains the dominant method due to scalability and equipment availability. However, microreactor-based flow systems have shown promise in reducing reaction times (from 8 h to 30 min) by enhancing heat transfer and mixing efficiency. Challenges include clogging due to insoluble intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products include azido derivatives or thiocyanate derivatives.

Oxidation: Products include sulfonic acids.

Reduction: Products include sulfides.

Scientific Research Applications

Biological Activities

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide exhibits notable biological activities, primarily attributed to its ability to inhibit enzymes critical for microbial growth. This compound has been studied for its:

- Antimicrobial Properties: Effective against a range of bacterial strains.

- Antifungal Activity: Demonstrated potential in inhibiting fungal pathogens.

- Enzyme Inhibition: Acts on specific enzymes involved in metabolic pathways of microorganisms.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug design and development. Its structural features allow for modifications that can enhance its pharmacological profiles. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide | Cyclopentyl substitution at nitrogen | Enhanced lipophilicity |

| 5-Chloro-2-methylimidazole-4-sulfonamide | Methyl group at the 2-position | Altered antimicrobial spectrum |

| 4-(1-Aryl-5-chloro-2-oxo-indolyl)-N-substituted benzene sulfonamides | Aryl substitution leading to diverse derivatives | Potential anticancer activity |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that the compound significantly inhibited the activity of specific enzymes involved in bacterial cell wall synthesis. This mechanism suggests potential applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death. The chloro and methyl groups enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among imidazole sulfonamide derivatives lie in substituent patterns, which influence electronic properties, solubility, and steric effects.

Physicochemical Properties

- Melting Points: Compound 11 (): 177–180°C . Cyazofamid: Not reported, but similar bulky derivatives (e.g., ) exhibit high melting points (>200°C) due to crystalline packing . this compound: Expected to have moderate solubility in polar solvents due to the sulfonamide group.

Research Findings and Spectral Characterization

- Spectral Data :

- Stability : Sulfonamides generally resist hydrolysis, but electron-withdrawing groups (e.g., -Cl) may enhance reactivity under acidic/basic conditions .

Biological Activity

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 263.75 g/mol . Its structure includes an imidazole ring with a chlorine atom at the 5-position and a sulfonamide group at the 4-position, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 | |

| Methicillin-resistant S. aureus (MRSA) | 12 | |

| E. coli | 18 | |

| K. pneumoniae | 14 | |

| P. aeruginosa | 10 |

These findings highlight the compound's potential as a candidate for further development in treating bacterial infections.

The exact mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance or cancer progression. Understanding these interactions is crucial for optimizing its therapeutic potential.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence that suggests the compound may have anticancer activity. Studies have indicated that it could inhibit certain cancer cell lines, although detailed investigations are still required to confirm these effects.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of various imidazole derivatives, including this compound, against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung carcinoma) | >100 | |

| MCF7 (breast adenocarcinoma) | >100 | |

| HT29 (colon adenocarcinoma) | >100 |

While the results indicated that the compound did not exhibit significant cytotoxicity compared to established anticancer drugs, further modifications might enhance its efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-chloro-1-methyl-4-nitroimidazole | Similar imidazole structure but has a nitro group | Nitro group affects reactivity and biological activity |

| N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide | Lacks chlorine substitution on the imidazole ring | Different reactivity profile due to absence of chlorine |

This comparative analysis underscores how specific substitutions can influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-1-methyl-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the imidazole core. First, 1-methylimidazole reacts with chlorosulfonic acid under controlled temperatures (0–5°C) and inert atmosphere to form 1-methyl-1H-imidazole-4-sulfonyl chloride . Chlorination at the 5-position is achieved using reagents like N-chlorosuccinimide (NCS) or Cl₂ gas in aprotic solvents. Finally, sulfonamide formation occurs via reaction with ammonia or primary amines. Optimization requires monitoring reaction progress via TLC or HPLC, with purification through recrystallization or column chromatography. Side reactions (e.g., over-chlorination) are minimized by stoichiometric control and low temperatures .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The methyl group at N1 appears as a singlet (~3.5 ppm), while aromatic protons resonate between 7.0–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 209.99 for C₄H₅ClN₂O₂S) and isotopic patterns.

- X-ray Crystallography : SHELXL refinement resolves structural ambiguities, such as chlorine placement and sulfonamide geometry. Hydrogen bonding networks (N–H···O) are critical for stability analysis .

Q. How does this compound’s reactivity compare to other imidazole sulfonamides?

The 5-chloro group enhances electrophilicity at C4/C5, facilitating nucleophilic substitution. Unlike 1-methylimidazole-2-sulfonamides, the 4-sulfonamide group in this compound stabilizes resonance structures, reducing hydrolysis rates. Comparative studies with analogues (e.g., 5-nitro or 5-cyano derivatives) show that electron-withdrawing groups at C5 increase sulfonamide acidity, affecting solubility and biological activity .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound?

Discrepancies between X-ray structures (e.g., bond angles) and DFT-optimized models are addressed via:

- Multivariate refinement in SHELXL, incorporating restraints for thermal parameters and hydrogen bonding.

- Solid-state NMR to validate crystallographic data, particularly for labile protons.

- Dynamic HPLC-MS to detect trace impurities (e.g., hydrolyzed byproducts) that may skew spectral interpretations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?

Key SAR insights include:

- Chlorine at C5 : Critical for antimicrobial activity; replacement with bulkier halogens (e.g., Br) reduces membrane permeability.

- Sulfonamide group : Modulating pKa via substituents (e.g., methyl vs. phenyl) alters target binding (e.g., carbonic anhydrase inhibition).

- N1-Methyl group : Removal decreases metabolic stability but improves solubility. Rational design employs computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like bacterial dihydropteroate synthase .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Challenges include:

- Low plasma stability : Degradation via sulfonamide cleavage is minimized by adding protease inhibitors during sample preparation.

- Matrix effects : LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-5-chloro-1-methyl-1H-imidazole-4-sulfonamide) improves accuracy.

- Detection limits : Use of tandem mass spectrometry (LOQ ~1 ng/mL) ensures sensitivity in pharmacokinetic studies .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term storage?

- pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) via sulfonamide hydrolysis. Stable in neutral to alkaline buffers (pH 7–9).

- Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Lyophilized forms retain >95% purity for 12 months .

Methodological Insights

Q. What computational tools predict synthetic feasibility and reaction pathways for novel derivatives?

- Retrosynthetic Analysis : Tools like Pistachio and Reaxys propose routes using known reactions (e.g., SNAr for chlorine introduction).

- DFT Calculations : Gaussian09 models transition states for sulfonylation and chlorination steps, optimizing activation energies.

- AI-Driven Platforms : Systems like ChemPlanner prioritize routes with high yields and minimal side products .

Q. How are contradictions in biological activity data across studies addressed?

- Dose-Response Reassessment : EC₅₀/IC₅₀ values are recalculated using standardized assays (e.g., microbroth dilution for antimicrobial tests).

- Target Selectivity Profiling : Kinase screening panels (e.g., Eurofins) identify off-target effects that may explain variability.

- Meta-Analysis : Cross-referencing data from PubMed and CAS SciFinder clarifies confounding factors (e.g., impurity interference) .

Applications in Drug Discovery

Q. What preclinical models validate the compound’s efficacy against resistant bacterial strains?

In murine models of MRSA infection, this compound (20 mg/kg BID) reduces bacterial load by 3-log CFU/mL. Synergy with β-lactams is observed via checkerboard assays (FIC index ≤0.5). Resistance development is slower compared to sulfamethoxazole, attributed to dual-target inhibition (folate pathway and membrane integrity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.